4-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-Chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to an indole derivative.
Preparation Methods
The synthesis of 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with an appropriate indole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions may include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Chemical Reactions Analysis
4-Chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It has been investigated for its potential use as an anti-inflammatory and antiviral agent.
Industry: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide include:
4-Chloro-N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: This compound has a similar structure but lacks the nitro and methyl groups, which may affect its biological activity.
4-Chloro-N’-[(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate: This compound has a hydroxy group instead of the indole moiety, leading to different chemical and biological properties.
The uniqueness of 4-chloro-N’-[(3Z)-7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H11ClN4O4 |
---|---|
Molecular Weight |
358.73 g/mol |
IUPAC Name |
4-chloro-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H11ClN4O4/c1-8-6-11(21(24)25)7-12-13(8)18-16(23)14(12)19-20-15(22)9-2-4-10(17)5-3-9/h2-7,18,23H,1H3 |
InChI Key |
RCZFNLWWMCCNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=C(C=C3)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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